2-(4-(isopropylsulfonyl)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide
Description
The compound 2-(4-(isopropylsulfonyl)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is a structurally complex molecule featuring:
- Acetamide core: Serves as a central linker, common in bioactive molecules.
- 1-(Pyridin-2-yl)pyrrolidin-3-yl group: A nitrogen-rich bicyclic system combining pyrrolidine and pyridine, likely influencing conformational stability and binding affinity.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-15(2)27(25,26)18-8-6-16(7-9-18)13-20(24)22-17-10-12-23(14-17)19-5-3-4-11-21-19/h3-9,11,15,17H,10,12-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHHMYWIFFTGFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2CCN(C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and analogues from the evidence:
Key Observations
Sulfur-Containing Groups
- The target compound’s sulfonyl group (SO₂) is more polar and electron-withdrawing compared to sulfanyl (S) or sulfamoyl (SO₂NH) groups in analogues (). This enhances solubility and may improve binding to polar active sites .
Nitrogen Heterocycles
- The pyrrolidine-pyridine system in the target compound and SB705498 () provides rigidity and hydrogen-bonding sites. However, SB705498 uses a urea linker instead of acetamide, which may alter pharmacokinetics due to urea’s stronger hydrogen-bond donor/acceptor properties .
Substituent Effects
Implications for Drug Design
- Solubility : The sulfonyl group in the target compound likely improves aqueous solubility over sulfanyl analogues, critical for oral bioavailability.
- Target Selectivity : The pyrrolidine-pyridine system may confer selectivity for receptors requiring bicyclic amine recognition, such as GPCRs or ion channels (e.g., TRPV1, referenced in ) .
- Metabolic Stability : Compared to triazole-containing analogues, the target’s pyrrolidine ring may reduce susceptibility to oxidative metabolism, though the sulfonyl group could introduce new metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
